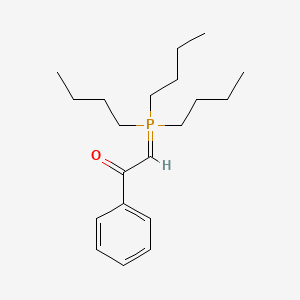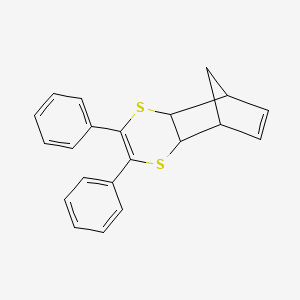
2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine is a complex organic compound characterized by its unique structure, which includes a benzodithiine core with diphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution processes efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or introduce hydrogen atoms.
Substitution: Both electrophilic and nucleophilic substitutions can occur, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated derivatives.
Applications De Recherche Scientifique
2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might be explored for biological activity, including potential pharmaceutical applications.
Medicine: Research may investigate its potential as a therapeutic agent or its role in drug development.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine exerts its effects involves interactions with molecular targets. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors to modulate biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,45,8-Dimethanonaphthalene: This compound shares a similar core structure but lacks the diphenyl substituents.
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar cyclic structure but differ in their functional groups and substituents.
Uniqueness
The uniqueness of 2,3-Diphenyl-4a,5,8,8a-tetrahydro-5,8-methano-1,4-benzodithiine lies in its specific arrangement of diphenyl groups and the benzodithiine core, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
108175-91-3 |
|---|---|
Formule moléculaire |
C21H18S2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
4,5-diphenyl-3,6-dithiatricyclo[6.2.1.02,7]undeca-4,9-diene |
InChI |
InChI=1S/C21H18S2/c1-3-7-14(8-4-1)18-19(15-9-5-2-6-10-15)23-21-17-12-11-16(13-17)20(21)22-18/h1-12,16-17,20-21H,13H2 |
Clé InChI |
LLZDEMVCXNBTGU-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C3C2SC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



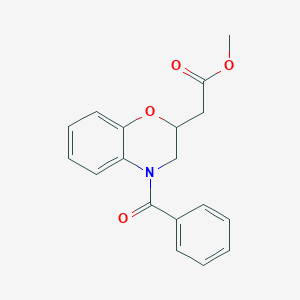
![Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14325099.png)


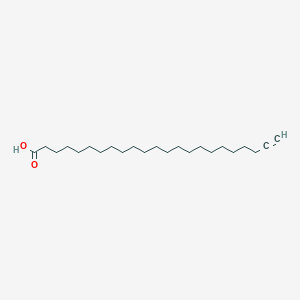

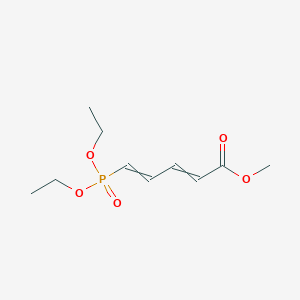
![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)

![1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine](/img/structure/B14325153.png)
![Propanedinitrile, [2,6-bis[bis(methylthio)methylene]cyclohexylidene]-](/img/structure/B14325157.png)
